molecular formula C19H19N5O2 B2542388 2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379952-94-8

2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2542388
CAS No.: 2379952-94-8
M. Wt: 349.394
InChI Key: GCLXIMZJENBIEQ-UHFFFAOYSA-N
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Description

2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is an organic compound with the molecular formula C15H16N6O2 and a molecular weight of 312.33 g/mol . This compound is known for its complex structure, which includes an imidazole ring, a piperidine ring, and a dihydropyridazinone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves multiple steps, typically starting with the preparation of the imidazole and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is widely used in scientific research due to its potential therapeutic properties. It has been studied for its role in inhibiting specific molecular targets, making it a valuable compound in medicinal chemistry. Additionally, it is used in the development of new drugs and therapeutic agents for various diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one include other imidazole and piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications .

Properties

IUPAC Name

2-[1-(1H-imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-7-6-16(14-4-2-1-3-5-14)22-24(18)15-8-10-23(11-9-15)19(26)17-12-20-13-21-17/h1-7,12-13,15H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXIMZJENBIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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